
3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a chloro and a hydroxyethyl group, making it a unique derivative of catechol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a catalyst and controlled temperature to ensure the selective substitution of the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like catechol. The process includes chlorination, followed by hydroxyethylation under specific conditions to achieve high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(2-Hydroxyethyl)benzene-1,2-diol.
Substitution: Formation of various substituted catechols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol involves its interaction with various molecular targets:
Oxidative Stress Pathways: The compound can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: The compound can modulate cell signaling pathways, influencing cellular responses
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Lacks the chloro and hydroxyethyl groups.
Resorcinol (1,3-Dihydroxybenzene): Different hydroxyl group positions.
Hydroquinone (1,4-Dihydroxybenzene): Different hydroxyl group positions.
Uniqueness
3-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol is unique due to the presence of both a chloro and a hydroxyethyl group, which confer distinct chemical properties and reactivity compared to other dihydroxybenzenes. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H9ClO3 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
3-(2-chloro-1-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,10-12H,4H2 |
Clave InChI |
MMLLGORCLLZXSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


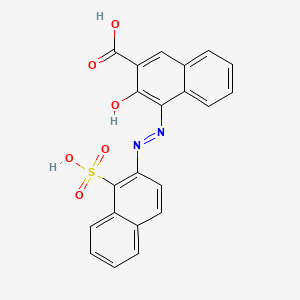

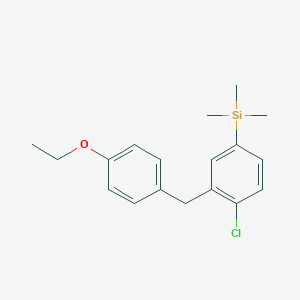
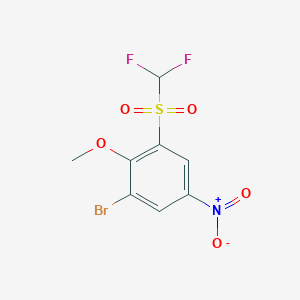
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)


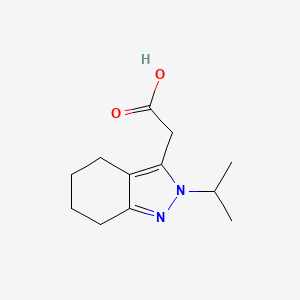
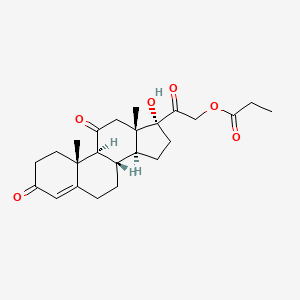
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
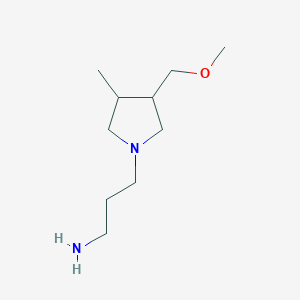
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
